3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Beschreibung

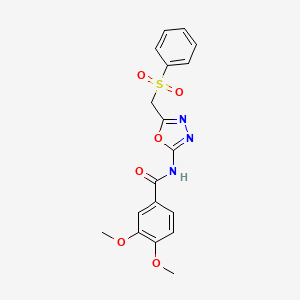

3,4-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,4-dimethoxy groups and a 1,3,4-oxadiazole ring bearing a phenylsulfonylmethyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-25-14-9-8-12(10-15(14)26-2)17(22)19-18-21-20-16(27-18)11-28(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHLBFCBHBJBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the benzamide core, followed by the introduction of the methoxy groups and the oxadiazole ring. The phenylsulfonyl group is then added through a sulfonylation reaction.

Benzamide Core Synthesis: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

Oxadiazole Ring Formation: The oxadiazole ring can be introduced by reacting the benzamide with a suitable hydrazide and a carboxylic acid derivative under dehydrating conditions.

Sulfonylation: The phenylsulfonyl group is introduced by reacting the oxadiazole-containing intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, the oxadiazole ring may interact with nucleic acids, while the phenylsulfonyl group can form strong interactions with protein active sites, leading to inhibition or activation of specific biological processes.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl/Sulfamoyl-Containing Oxadiazole Derivatives

Several analogs with sulfonyl or sulfamoyl groups on the 1,3,4-oxadiazole ring demonstrate distinct biological activities:

Key Observations :

- Phenylsulfonyl vs. Alkylsulfamoyl : The phenylsulfonyl group in the target compound may enhance π-π stacking interactions compared to alkylsulfamoyl groups (e.g., LMM5, LMM11), which rely on hydrophobic interactions .

- Antifungal Activity : LMM5 and LMM11 demonstrate that sulfamoyl groups paired with aromatic or heterocyclic substituents (e.g., furan) improve antifungal efficacy, suggesting the phenylsulfonylmethyl group in the target compound could similarly target fungal enzymes like thioredoxin reductase .

Substitutions on the Benzamide Core

Variations in the benzamide moiety influence solubility and target selectivity:

Key Observations :

- Methoxy Groups: The 3,4-dimethoxy groups in the target compound could improve membrane permeability compared to non-polar substituents (e.g., bromine in Compound 26) .

- Amino Acid Linkers: Compounds with amino acid side chains (e.g., alanine) show enhanced cellular uptake and specificity, whereas the target compound’s rigid phenylsulfonyl group may favor enzyme active-site binding .

Oxadiazole Ring Modifications

The position and nature of substituents on the oxadiazole ring significantly alter bioactivity:

Key Observations :

- Synthetic Accessibility : Compounds with simple aromatic substituents (e.g., thiophene) are synthesized in higher yields (60%) compared to those with complex sulfonamide groups (~35% for LMM5) .

Biologische Aktivität

3,4-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a unique 1,3,4-oxadiazole ring that is known for its bioactive properties. The presence of methoxy groups and a phenylsulfonyl moiety enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with phenylsulfonylmethyl derivatives and oxadiazole precursors. Various methods have been explored to optimize yield and purity.

Antitumor Activity

Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values around 3.1 µM indicate strong antiproliferative effects.

- A549 (Lung Cancer) : Similar compounds demonstrated IC50 values ranging from 5 to 10 µM.

These findings suggest that the oxadiazole derivatives could serve as potential leads for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. It has shown promising results against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Escherichia coli | 32 µM |

| Enterococcus faecalis | 8 µM |

These results indicate that the compound could be effective in treating infections caused by resistant bacterial strains .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound. It has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity comparable to standard antioxidants .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound:

- In Vivo Studies : Animal models (e.g., Wistar rats) were used to assess the pharmacokinetics after administering the compound intraperitoneally. Blood samples were analyzed at various time intervals using HPLC-MS/MS to identify metabolites.

- Toxicity Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .

Q & A

Basic: What are the recommended synthetic routes for 3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide, and how is its purity validated?

Methodological Answer:

The synthesis typically involves three key steps:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfonation : Introduction of the phenylsulfonylmethyl group using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .

Coupling : Reaction of the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride in anhydrous DMF or THF, catalyzed by pyridine .

Purity Validation:

- Chromatography : HPLC with >95% purity threshold (C18 column, acetonitrile/water gradient) .

- Spectroscopy : Confirmatory ¹H/¹³C NMR for functional groups (e.g., oxadiazole C=N at ~160 ppm, sulfonyl S=O at ~1250 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) .

- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours using colony-forming unit (CFU) counts .

- Resazurin Assay : Fluorescence-based viability testing for rapid screening .

- Nematode Model : C. elegans survival studies to evaluate in vivo efficacy against pathogens like methicillin-resistant S. aureus (MRSA) .

Advanced: How can researchers resolve contradictions in bioactivity data between similar oxadiazole derivatives?

Methodological Answer:

Contradictions often arise from structural nuances (e.g., substituent positioning, stereoelectronic effects). Strategies include:

Structural Profiling :

- Compare X-ray crystallography or DFT-optimized structures to identify conformational differences .

- Analyze logP and polar surface area to assess membrane permeability differences .

Target Engagement Studies :

- Use surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., bacterial dihydrofolate reductase) .

- Perform enzyme inhibition assays under standardized conditions (pH, ionic strength) .

Meta-Analysis : Cross-reference bioactivity data with databases like PubChem or ChEMBL to identify outliers .

Advanced: What methodologies are effective for studying the compound’s mechanism of action in cancer cells?

Methodological Answer:

Transcriptomics : RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) after treatment .

Proteomics : SILAC-based mass spectrometry to quantify changes in protein expression (e.g., caspase-3 activation) .

Cellular Imaging :

- Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

- Flow cytometry for cell-cycle analysis (PI staining) and apoptosis (Annexin V-FITC) .

Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Substituent Variation :

- Replace the phenylsulfonyl group with alkylsulfonyl or heteroarylsulfonyl moieties to enhance solubility or target affinity .

- Modify the 3,4-dimethoxy groups to electron-withdrawing groups (e.g., nitro) to alter electronic density .

Scaffold Hopping :

Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce targeted protein degradation .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- LC-MS/MS : Monitor degradation products over time (e.g., hydrolysis of the oxadiazole ring to hydrazides) .

- Circular Dichroism : Assess conformational stability in simulated biological fluids (e.g., PBS pH 7.4) .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against human kinase or protease libraries .

Machine Learning : Train models on ChEMBL bioactivity data to predict toxicity (e.g., hERG channel inhibition) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability with primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.